molecular formula C10H14O3 B054752 (S)-(-)-3-Benzyloxy-1,2-propanediol CAS No. 17325-85-8

(S)-(-)-3-Benzyloxy-1,2-propanediol

Cat. No.: B054752
CAS No.: 17325-85-8
M. Wt: 182.22 g/mol
InChI Key: LWCIBYRXSHRIAP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-3-Benzyloxy-1,2-propanediol is an organic compound with the molecular formula C10H14O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-3-Benzyloxy-1,2-propanediol can be synthesized through several methods. One common approach involves the enantioselective reduction of benzyl glycidyl ether. This reaction typically uses a chiral catalyst to ensure the production of the desired enantiomer. Another method involves the use of chiral auxiliaries in the reduction process to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chiral catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-Benzyloxy-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzyl glycidyl ether.

    Reduction: It can be reduced to produce 3-benzyloxypropan-1-ol.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl glycidyl ether.

    Reduction: 3-Benzyloxypropan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-(-)-3-Benzyloxy-1,2-propanediol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-(-)-3-Benzyloxy-1,2-propanediol involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be studied to understand enzyme mechanisms. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it useful in the study of stereochemistry and chiral recognition processes.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-3-Benzyloxy-1,2-propanediol: The enantiomer of (S)-(-)-3-Benzyloxy-1,2-propanediol, with similar chemical properties but different biological activities.

    Benzyl glycidyl ether: A related compound that can be synthesized from this compound through oxidation.

    3-Benzyloxypropan-1-ol: A reduction product of this compound.

Uniqueness

This compound is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and studies of chiral recognition. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

(2S)-3-phenylmethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIBYRXSHRIAP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938348
Record name 3-(Benzyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17325-85-8
Record name (-)-3-Benzyloxy-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17325-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Propanediol, 3-(phenylmethoxy)-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
catalyst
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
229 g
Type
reactant
Reaction Step Three
Quantity
526 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
solvent
Reaction Step Five
Yield
84%

Synthesis routes and methods II

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KYOWAAD 1000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-3-Benzyloxy-1,2-propanediol
Reactant of Route 2
Reactant of Route 2
(S)-(-)-3-Benzyloxy-1,2-propanediol
Reactant of Route 3
(S)-(-)-3-Benzyloxy-1,2-propanediol
Reactant of Route 4
Reactant of Route 4
(S)-(-)-3-Benzyloxy-1,2-propanediol
Reactant of Route 5
Reactant of Route 5
(S)-(-)-3-Benzyloxy-1,2-propanediol
Reactant of Route 6
(S)-(-)-3-Benzyloxy-1,2-propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.